molecular formula C16H14FN5OS B2717385 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1334374-02-5

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2717385
CAS No.: 1334374-02-5
M. Wt: 343.38
InChI Key: GIBGPBNHCXKSDI-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN5OS and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Studies

The synthesis of substituted imidazo[1,2-α]pyridines, including structures similar to 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, has been explored for potential applications in imaging studies. These compounds have been developed as selective ligands for the Peripheral Benzodiazepine Receptors (PBR), with radioiodinated analogues synthesised for in vivo studies using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Metabolic Stability Improvement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of heterocyclic analogues aiming to improve metabolic stability. Through the exploration of various 6,5-heterocycles, compounds with minimal metabolic deacetylation have been identified, suggesting a strategy for enhancing drug efficacy and safety (Stec et al., 2011).

Radioligand Development for PET Imaging

A novel series of 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide derivatives, including structures analogous to the compound of interest, has been developed for imaging peripheral benzodiazepine receptors using Positron Emission Tomography (PET). These studies highlight the potential of such compounds for detailed brain imaging, contributing to the understanding of various neurological conditions (Thominiaux et al., 2007).

Antiviral Activity Exploration

Compounds structurally related to this compound have been synthesized and evaluated for their antiviral activities. This research underscores the potential utility of these compounds in the development of new antiviral drugs, expanding the scope of treatment options for viral infections (Hamdouchi et al., 1999).

Anticancer Activity

Further studies have explored the synthesis of novel fluoro substituted benzo[b]pyran compounds, showing significant anticancer activity. While not directly mentioning the compound , this research illustrates the broader context of heterocyclic compounds' potential in cancer treatment, suggesting avenues for future investigation into related structures (Hammam et al., 2005).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-11-2-3-12(8-13(11)17)19-15(23)9-24-16-5-4-14(20-21-16)22-7-6-18-10-22/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGPBNHCXKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.